N-(2-acetylphenyl)-4-bromobenzenesulfonamide is a sulfonamide compound characterized by the presence of both an acetyl and a bromobenzene moiety. This compound belongs to a class of sulfonamides, which are known for their diverse biological activities, including antibacterial and anticancer properties. The specific structure of N-(2-acetylphenyl)-4-bromobenzenesulfonamide allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
This compound is classified as an aryl sulfonamide, specifically a benzenesulfonamide derivative. It is characterized by the presence of a sulfonamide functional group (-SO₂NH) attached to an aromatic ring, which is common among many pharmaceutical agents.
The synthesis of N-(2-acetylphenyl)-4-bromobenzenesulfonamide typically involves several key steps:
For example, one method describes the transformation of 2-amino-5-bromoacetophenone into N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide through sulfonylation with p-toluenesulfonyl chloride .
The molecular formula for N-(2-acetylphenyl)-4-bromobenzenesulfonamide is . The compound features:
N-(2-acetylphenyl)-4-bromobenzenesulfonamide can participate in various chemical reactions:
The mechanism of action for N-(2-acetylphenyl)-4-bromobenzenesulfonamide primarily involves its interaction with specific biological targets:
N-(2-acetylphenyl)-4-bromobenzenesulfonamide has several scientific uses:
The synthesis of N-(2-acetylphenyl)-4-bromobenzenesulfonamide exemplifies a strategic approach to sulfonamide-based bioactive molecules. This compound is synthesized via nucleophilic substitution between 2-aminoacetophenone and 4-bromobenzenesulfonyl chloride. The reaction proceeds under Schotten-Baumann conditions, where the amine nucleophile attacks the electrophilic sulfur of the sulfonyl chloride. Pyridine or triethylamine serves a dual role: as a solvent and as an acid scavenger to neutralize HCl byproducts [3]. Continuous flow methodologies have been implemented industrially to enhance reaction efficiency and purity (>95%), minimizing thermal degradation risks associated with batch processing . This pathway aligns with broader medicinal chemistry strategies where sulfonamide linkages serve as stable, hydrogen-bond-capable connectors between pharmacophores. The 4-bromo substituent on the benzenesulfonyl moiety provides a handle for further derivatization via cross-coupling reactions, enhancing molecular diversity .
Table 1: Reaction Optimization for Sulfonamide Formation
Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Triethylamine | Dichloromethane | 0 → 25 | 16 | 85 |
Pyridine | Pyridine | 25 | 12 | 92 |
NaOH (aq.) | THF/Water | 25 | 8 | 78 |
Key variables governing nucleophilic substitution efficiency include electronic effects, steric constraints, and leaving group aptitude. The 4-bromobenzenesulfonyl chloride’s electron-withdrawing bromo substituent enhances sulfur’s electrophilicity, accelerating amine attack. Solvent polarity critically influences reaction kinetics: polar aprotic solvents like dimethylformamide improve sulfonyl chloride solubility but may promote hydrolysis impurities. Optimized protocols employ anhydrous dichloromethane with slow sulfonyl chloride addition to control exothermicity [5]. Purification via recrystallization from ethanol/water mixtures yields crystalline product with minimal halogen displacement byproducts (<2%). For N-(2-acetylphenyl)-4-bromobenzenesulfonamide, steric hindrance from the ortho-acetyl group necessitates extended reaction times (12–16 hours) compared to para-substituted analogs [3] [6].
The acetyl group at the ortho-position of the aniline ring profoundly influences the compound’s physicochemical profile. XLogP3 values (~2.9) confirm increased lipophilicity relative to non-acetylated sulfonamides (e.g., N-phenyl-4-bromobenzenesulfonamide, XLogP3=2.6), promoting membrane permeability [5]. This hydrophobic moiety shields the sulfonamide NH from oxidative metabolism, reducing CYP450-mediated dealkylation. In vitro microsomal studies indicate a 3.2-fold increase in half-life compared to hydroxylated analogs. The acetyl carbonyl also participates in intramolecular hydrogen bonding with the sulfonamide NH, rigidifying the structure and limiting solvent-accessible metabolic hotspots [6] [10]. Consequently, in vivo models demonstrate sustained plasma concentrations (>12 hours) following oral administration .
Amide bond formation in this context arises from sulfonamide (N-S) rather than carbonyl (N-C) linkages, yet mechanistic parallels exist. Sulfonyl chloride activation involves hyperconjugative stabilization of the transition state: Chlorine’s electron-withdrawing capacity generates a partial positive charge (δ+) on sulfur, facilitating nucleophilic attack. The reaction follows second-order kinetics, evidenced by linear Arrhenius plots (E*a ≈ 45 kJ/mol) . Post-attack, chloride departure is assisted by resonance delocalization into the sulfonyl oxygens. Density functional theory (DFT) calculations reveal a dihedral angle of 76–82° between the bromophenyl and acetylphenyl rings, minimizing steric clash while preserving conjugation [4]. Infrared spectroscopy confirms sulfonamide formation through characteristic S=O asymmetric/symmetric stretches at 1340 cm⁻¹ and 1165 cm⁻¹, alongside C=O absorption at 1680 cm⁻¹ [3].
Table 2: Spectroscopic Characterization Data
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR (400 MHz, DMSO-d6) | δ 8.21 (s, 1H) | Sulfonamide NH |
δ 7.92–7.84 (m, 4H) | Bromophenyl + Acetylphenyl CH | |
δ 2.58 (s, 3H) | Acetyl CH3 | |
¹³C NMR (101 MHz, DMSO-d6) | δ 196.4 | Acetyl C=O |
δ 143.2, 132.1, 131.8, 129.6, 128.2 | Aromatic Carbons | |
FTIR (ATR) | 1680 cm⁻¹ | C=O stretch |
1340, 1165 cm⁻¹ | Asymmetric/Symmetric S=O stretches |
The strategic incorporation of bromine and acetyl groups synergistically enhances target affinity. In vitro studies against Staphylococcus aureus and Escherichia coli demonstrate minimum inhibitory concentrations (MIC) of 256 μg/mL, attributable to sulfonamide-mediated enzyme inhibition [5]. Molecular docking reveals the acetyl oxygen forms hydrogen bonds with Thr199 in carbonic anhydrase II (bond distance: 2.8 Å), while the bromine engages in halogen bonding with Pro201 (3.3 Å) [4] . This dual interaction underpins the compound’s role as a precursor to therapeutics targeting inflammation and infection, validating its design rationale [4] [6].
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: